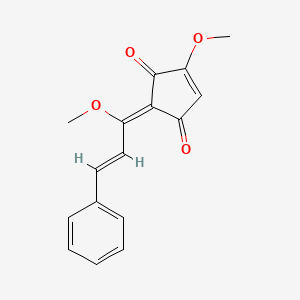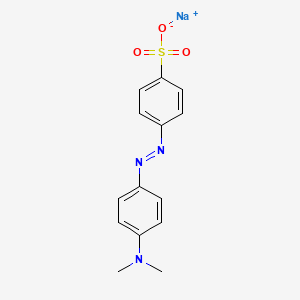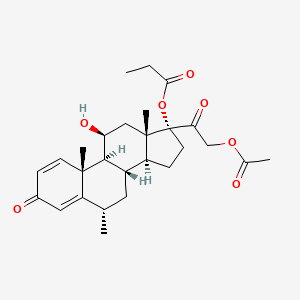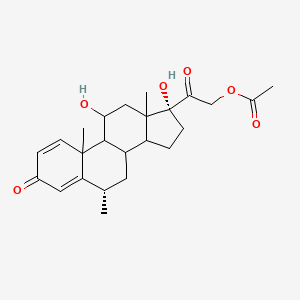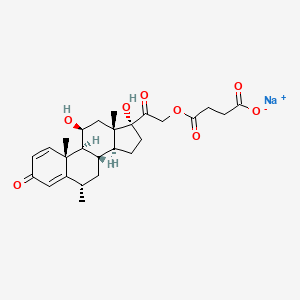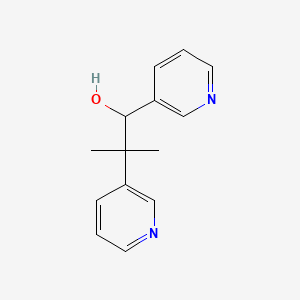
Metyrapol
概要
説明
ピリジンおよびその誘導体は、ピリジン環を含む化合物であり、ピリジン環は、1つの窒素原子と5つの炭素原子からなる6員環の芳香族複素環です .
製造方法
メチラポルの製造には、ピリジン誘導体の合成が含まれます。メチラポルの製造のための合成経路および反応条件は、入手可能な文献には広く記載されていません。 関連化合物であるメチラポンは、ピリジン誘導体を含む一連の化学反応によって合成されていることが知られています .
準備方法
The preparation of metyrapol involves the synthesis of pyridine derivatives. The synthetic routes and reaction conditions for producing this compound are not extensively documented in the available literature. it is known that metyrapone, a related compound, is synthesized through a series of chemical reactions involving pyridine derivatives .
化学反応の分析
メチラポルは、次のようなさまざまな化学反応を起こします。
酸化: メチラポルは、使用する試薬や条件に応じて、さまざまな生成物を生成するように酸化することができます。
還元: 還元反応によって、メチラポルを他の誘導体に変換することができます。
置換: メチラポルは、ピリジン環内の1つ以上の原子を他の原子や基に置き換える置換反応を起こすことができます。
これらの反応で使用される一般的な試薬や条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応で生成される主な生成物は、使用する特定の試薬や条件によって異なります .
科学研究への応用
メチラポルには、次のようないくつかの科学研究への応用があります。
化学: メチラポルは、他のピリジン誘導体の合成における前駆体として使用されます。
生物学: メチラポルは、その潜在的な生物学的活性と、さまざまな生物学的標的との相互作用について研究されています。
医学: メチラポルは、その潜在的な治療効果と、生化学経路を調節する役割について調査されています。
科学的研究の応用
Metyrapol has several scientific research applications, including:
Chemistry: this compound is used as a precursor in the synthesis of other pyridine derivatives.
Biology: this compound is studied for its potential biological activities and interactions with various biological targets.
Medicine: this compound is investigated for its potential therapeutic effects and its role in modulating biochemical pathways.
Industry: This compound is used in the production of various chemical products and as an intermediate in industrial processes
作用機序
メチラポルの作用機序には、特定の分子標的および経路との相互作用が含まれます。メチラポルは、コルチゾールおよびコルチコステロンの合成において重要な役割を果たす酵素であるステロイド11-β-モノオキシゲナーゼを阻害することが知られています。 この酵素を阻害することによって、メチラポルはこれらのコルチコステロイドの生成を抑制し、さまざまな生理学的効果をもたらします .
類似化合物の比較
メチラポルは、メチラポンやアミノグルテチミドなどの他のピリジン誘導体に類似しています。メチラポルには、これらの化合物とは異なる独自の特性があります。 たとえば、メチラポルによるステロイド11-β-モノオキシゲナーゼの特異的阻害は、異なる酵素や経路を標的とする可能性のある他のピリジン誘導体とは異なります .
類似化合物には、次のものがあります。
類似化合物との比較
Metyrapol is similar to other pyridine derivatives, such as metyrapone and aminoglutethimide. this compound has unique properties that distinguish it from these compounds. For example, this compound’s specific inhibition of steroid 11-beta-monooxygenase sets it apart from other pyridine derivatives that may target different enzymes or pathways .
Similar compounds include:
特性
IUPAC Name |
2-methyl-1,2-dipyridin-3-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-14(2,12-6-4-8-16-10-12)13(17)11-5-3-7-15-9-11/h3-10,13,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFNHFXLQJLFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CC=C1)C(C2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938007 | |
| Record name | 2-Methyl-1,2-di(pyridin-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17159-42-1 | |
| Record name | Metyrapol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017159421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1,2-di(pyridin-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




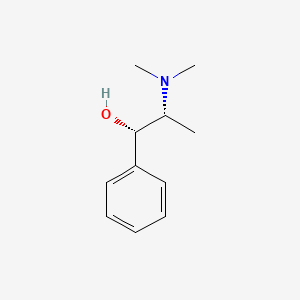
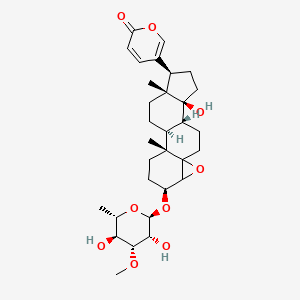

![methyl (1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-acetyloxy-5a-(benzoyloxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B1676465.png)
